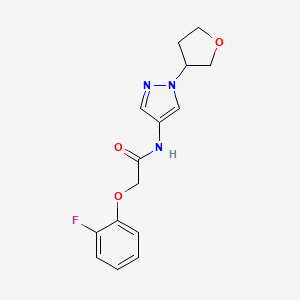

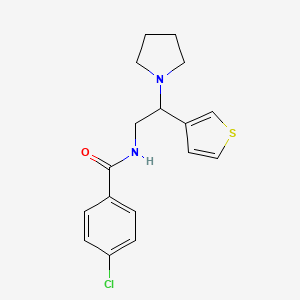

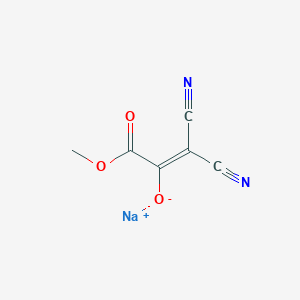

![molecular formula C17H15N7O B2856645 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide CAS No. 2034523-93-6](/img/structure/B2856645.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a triazolo[1,5-a]pyrimidine and a quinoxaline . These types of compounds are often used in the design of anticancer agents .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For example, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The exact synthesis process for “this compound” would likely depend on the specific functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry and relative configurations of similar compounds have been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications :

- A study by Abu‐Hashem and Gouda (2017) discusses the synthesis of new quinolines and pyrazoles incorporating triazolopyrimidines, which were evaluated for their antimicrobial properties. Some compounds showed promising results as antimicrobial agents (Abu‐Hashem & Gouda, 2017).

- Chernyshev et al. (2014) explored the reaction of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides. This study contributes to the field of organic synthesis and the development of new chemical compounds (Chernyshev et al., 2014).

Antitumor Activities :

- El-Gohary (2013) synthesized a series of quinoline and triazoloquinoline analogs, which were evaluated for their in vitro antitumor activity. Some compounds demonstrated significant antitumor activity against various tumor cell lines, highlighting their potential in cancer research (El-Gohary, 2013).

- Another study by El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimidoquinolines, evaluating their analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Some compounds showed significant activities in these areas (El-Gazzar et al., 2009).

Chemical Synthesis and Pharmacological Potential :

- Sarges et al. (1990) reported on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines with potential as rapid-acting antidepressant agents. These compounds showed promising activity in behavioral despair models in rats, suggesting their potential in developing new antidepressants (Sarges et al., 1990).

Antiviral and Antimicrobial Properties :

- Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiviral and antimicrobial properties. Some compounds exhibited notable activities against various pathogenic organisms (Henen et al., 2011).

Additional Chemical Synthesis and Applications :

- Studies by Wamhoff, Kroth, and Strauch (1993), Lalezari and Sadeghi-milani (1979), and others have contributed to the field of heterocyclic chemistry by synthesizing novel compounds and exploring their chemical properties and potential applications (Wamhoff et al., 1993); (Lalezari & Sadeghi-milani, 1979).

Mecanismo De Acción

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the compound, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with similar structures have been shown to bind selectively to their targets, leading to changes in the function of these targets . For instance, some compounds inhibit the activity of their targets, while others may enhance it .

Biochemical Pathways

For example, some compounds have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This can lead to various downstream effects, such as changes in cell proliferation and survival .

Result of Action

Compounds with similar structures have been found to have antiproliferative activities against various cancer cells . For instance, they can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Safety and Hazards

Direcciones Futuras

The future directions for research on “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide” could include further exploration of its potential uses, such as its potential as an anticancer agent . Additionally, more research could be done to optimize its synthesis process and improve its properties.

Propiedades

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c25-16(15-9-19-13-5-1-2-6-14(13)23-15)18-7-3-4-12-8-20-17-21-11-22-24(17)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSANWNXZZHQJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

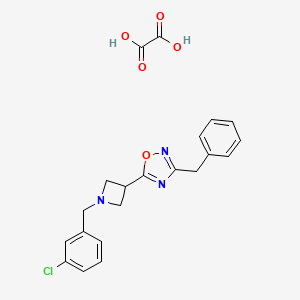

![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)

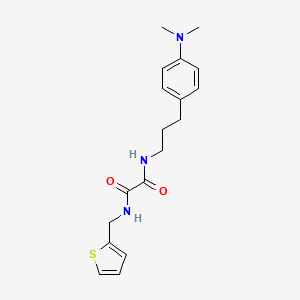

![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)

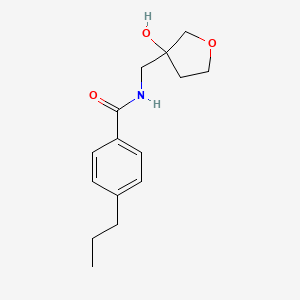

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)